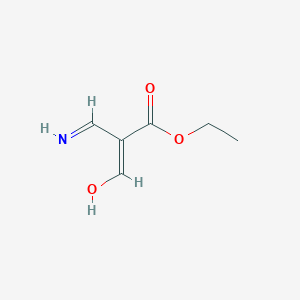
ethyl (E)-3-hydroxy-2-methanimidoylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-3-hydroxy-2-methanimidoylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a hydroxy group, and a methanimidoyl group attached to a prop-2-enoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-hydroxy-2-methanimidoylprop-2-enoate can be achieved through several methods. One common approach involves the esterification of 3-hydroxy-2-methanimidoylprop-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This method is advantageous as it can be performed under mild conditions and provides high yields of the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, the purification of the ester can be achieved through techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-3-hydroxy-2-methanimidoylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methanimidoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ethyl 3-oxo-2-methanimidoylprop-2-enoate.
Reduction: Formation of ethyl 3-hydroxy-2-methanimidoylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (E)-3-hydroxy-2-methanimidoylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (E)-3-hydroxy-2-methanimidoylprop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl (E)-3-hydroxy-2-methanimidoylprop-2-enoate can be compared with other similar compounds such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl benzoate: An ester with a benzene ring, used in fragrances and flavorings.
Ethyl propionate: An ester with a propionate group, used in food additives and fragrances.
The uniqueness of this compound lies in its specific functional groups and potential bioactivity, which distinguishes it from these simpler esters .
Propiedades
Fórmula molecular |
C6H9NO3 |
|---|---|
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
ethyl (E)-3-hydroxy-2-methanimidoylprop-2-enoate |
InChI |
InChI=1S/C6H9NO3/c1-2-10-6(9)5(3-7)4-8/h3-4,7-8H,2H2,1H3/b5-4+,7-3? |
Clave InChI |
JPJXKCFBXIVJBI-CXPRJAHOSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/O)/C=N |
SMILES canónico |
CCOC(=O)C(=CO)C=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



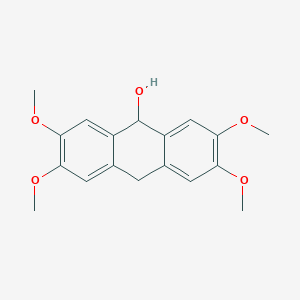
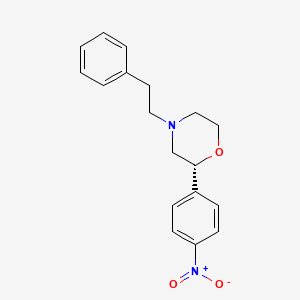
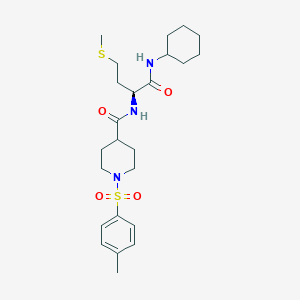
![2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12619049.png)
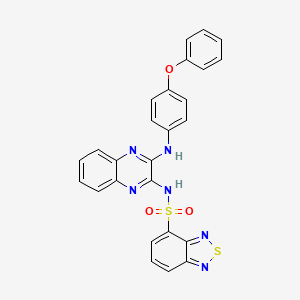
![3,5-bis(3-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619064.png)
![3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione](/img/structure/B12619069.png)
![(10S,11R,15S,16R)-N,13-bis(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12619072.png)
silane](/img/structure/B12619079.png)

![2-[1-(4-Methylphenyl)ethenyl]oxirane](/img/structure/B12619100.png)
![2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine](/img/structure/B12619113.png)
![3-(4-Methylphenyl)-5-[3-(4-nitrophenyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazole](/img/structure/B12619136.png)
